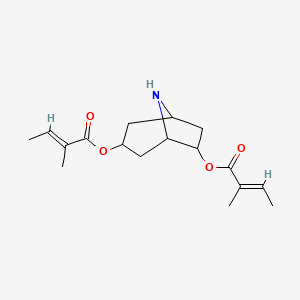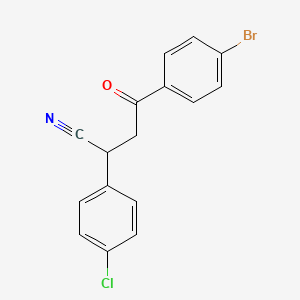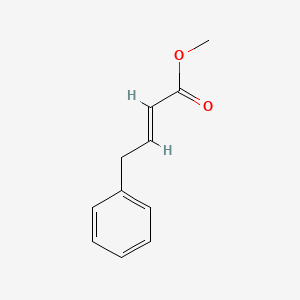
3,6-Ditigloyloxynortropane
Overview
Description
3,6-Ditigloyloxynortropane is a synthetic compound . It belongs to the tropane alkaloid family.
Molecular Structure Analysis
The molecular formula of this compound is C17H25NO4 . The structure of this compound is not well-documented in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
Alkaloid Research and Plant Chemistry
- Alkaloid Composition in Erythroxylum Species : 3,6-Ditigloyloxynortropane has been identified in the leaves of the Erythroxylum argentinum, a species part of the Erythroxylaceae family. This discovery contributes to understanding the chemical diversity and potential chemotaxonomic significance of these plants (Zuanazzi et al., 2001).
Biosynthesis Studies
- Biosynthesis in Datura Plants : Research on Datura innoxia plants has revealed that this compound can undergo biosynthesis from related compounds, providing insights into the metabolic pathways of tropane alkaloids (Basey & Woolley, 1975).
- Metabolism in Datura Species : Studies on the metabolism of tigloyl esters in Datura species have shown how this compound is metabolically processed, contributing to a better understanding of plant alkaloid metabolism (Evans & Griffin, 1964).
Enzymatic Activities and Genetic Engineering
- Enzymatic Studies for Tropane Alkaloids : Tigloyl-CoA:pseudotropine acyl transferase, an enzyme that processes compounds including this compound, has been studied, providing insights into enzymatic mechanisms in alkaloid biosynthesis (Rabot, Peerless, & Robins, 1995).
- Gene Expression in Microbial Systems : Research involving the expression of genes related to the biosynthesis of tropane alkaloids, including this compound, in yeast (Saccharomyces cerevisiae) could have potential industrial applications (Cardillo, Talou, & Giulietti, 2008).
Safety and Hazards
Properties
IUPAC Name |
[6-[(E)-2-methylbut-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-5-10(3)16(19)21-13-7-12-8-15(14(9-13)18-12)22-17(20)11(4)6-2/h5-6,12-15,18H,7-9H2,1-4H3/b10-5+,11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLFOLFJCUPIN-YOYBCKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2CC(C(C1)N2)OC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2CC(C(C1)N2)OC(=O)/C(=C/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3036478.png)
![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole](/img/structure/B3036481.png)
![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)
![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)




![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)


![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
